molecular formula C9H11FN2O B14863928 1-(5-Fluoro-6-methoxypyridin-3-YL)cyclopropanamine

1-(5-Fluoro-6-methoxypyridin-3-YL)cyclopropanamine

Cat. No.: B14863928
M. Wt: 182.19 g/mol
InChI Key: HJTWGWNGUALUAF-UHFFFAOYSA-N
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Description

1-(5-Fluoro-6-methoxypyridin-3-YL)cyclopropanamine is a chemical compound with the molecular formula C9H11FN2O and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of a cyclopropanamine group attached to a pyridine ring substituted with fluorine and methoxy groups. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

1-(5-Fluoro-6-methoxypyridin-3-YL)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Fluoro-6-methoxypyridin-3-YL)cyclopropanamine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and molecular interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-6-methoxypyridin-3-YL)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Fluoro-6-methoxypyridin-3-YL)cyclopropanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropanamine group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

1-(5-fluoro-6-methoxypyridin-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C9H11FN2O/c1-13-8-7(10)4-6(5-12-8)9(11)2-3-9/h4-5H,2-3,11H2,1H3

InChI Key

HJTWGWNGUALUAF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C2(CC2)N)F

Origin of Product

United States

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